Nb-Feruloyltryptamine

Vue d'ensemble

Description

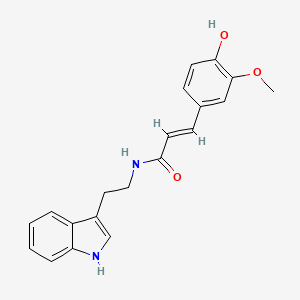

Nb-Feruloyltryptamine is an organic compound belonging to the class of hydroxycinnamic acids and derivatives. It is characterized by the presence of a feruloyl group attached to the nitrogen atom of a tryptamine core. The compound’s IUPAC name is (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide .

Mécanisme D'action

Target of Action

Nb-Feruloyltryptamine is a natural product used for research related to life sciences

Mode of Action

Biochemical Pathways

This compound is a hydroxycinnamic acid . It is synthesized through a reaction between Ferulic Acid and Tryptamine . Tryptophan decarboxylase, which catalyzes the synthesis of tryptamine, strictly regulates the flux of carbon and nitrogen from the tryptophan pool into the indolamine pathway . .

Result of Action

It has been suggested that this compound may have antioxidant, anti-inflammatory, and antimicrobial effects . It may also have neuroprotective and antitumor activities .

Action Environment

It is known that tryptamine, a precursor of this compound, accumulates to high levels in the reproductive organs of many plant species . This suggests that the action of this compound may be influenced by the plant’s environment and physiological state.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nb-Feruloyltryptamine is typically synthesized through chemical synthesis methods. The process involves the reaction of ferulic acid with tryptamine under appropriate reaction conditions. The specific steps include:

Ferulic Acid Activation: Ferulic acid is first activated, often by converting it into an acyl chloride using reagents like thionyl chloride.

Coupling Reaction: The activated ferulic acid is then reacted with tryptamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, scaled up for industrial applications. This involves optimizing reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Nb-Feruloyltryptamine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the feruloyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Nb-Feruloyltryptamine has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of hydroxycinnamic acid derivatives.

Biology: Investigated for its potential role in plant metabolism and stress responses.

Medicine: Explored for its potential antioxidant and anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

- N-p-coumaroyltryptamine

- N-feruloylserotonin

- N-feruloyltyramine

Comparison: Nb-Feruloyltryptamine is unique due to its specific combination of a feruloyl group and a tryptamine core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, N-feruloylserotonin has a serotonin core instead of tryptamine, leading to different biological activities .

Activité Biologique

Nb-Feruloyltryptamine (Nb-FT) is a phenolic compound derived from the amino acid tryptophan, known for its diverse biological activities. This article explores the biological activity of Nb-FT, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by various studies and data.

Chemical Structure and Properties

Nb-FT is characterized by its structure as an amide derivative of ferulic acid and tryptamine. Its molecular formula is C_{17}H_{18}N_{2}O_{4}, and it exhibits significant solubility in organic solvents, which enhances its bioavailability in biological systems.

Antioxidant Activity

Research indicates that Nb-FT possesses notable antioxidant properties . A study published in the Journal of Agricultural and Food Chemistry demonstrated that Nb-FT significantly contributes to the free radical scavenging activity of rice bran extracts. The study employed various assays to measure antioxidant capacity, revealing that Nb-FT effectively neutralizes reactive oxygen species (ROS) and protects cellular components from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 15.2 | |

| ABTS Scavenging | 12.5 | |

| FRAP | 18.3 |

Anti-Inflammatory Effects

In addition to its antioxidant capabilities, Nb-FT exhibits anti-inflammatory properties . A study published in Bioscience, Biotechnology, and Biochemistry investigated the effects of Nb-FT on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings indicated that Nb-FT significantly suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Study: Macrophage Response to this compound

In vitro experiments using RAW264.7 macrophages revealed that treatment with Nb-FT resulted in:

- Reduced Nitric Oxide Production : A decrease in NO levels was observed, indicating reduced inflammatory signaling.

- Downregulation of COX-2 : The expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, was significantly inhibited.

Potential Therapeutic Applications

Given its biological activities, Nb-FT is being explored for various therapeutic applications:

- Neuroprotection : Due to its antioxidant properties, there is potential for Nb-FT to protect neuronal cells from oxidative stress-related damage.

- Anti-cancer Properties : Preliminary studies suggest that Nb-FT may inhibit cancer cell proliferation through modulation of apoptotic pathways.

- Metabolic Disorders : Research indicates that Nb-FT could play a role in managing metabolic syndrome by improving insulin sensitivity and reducing inflammation.

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRQDNUXWLIWDB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-13-8 | |

| Record name | Nb-Feruloyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.